molecular formula C14H9F2N3O3 B11109440 4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide

4-fluoro-N'-[(E)-(2-fluoro-5-nitrophenyl)methylidene]benzohydrazide

Cat. No.: B11109440
M. Wt: 305.24 g/mol
InChI Key: RZSWNHSWZQFEOF-CAOOACKPSA-N
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Description

4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine and nitro groups, which contribute to its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the reaction of 4-fluorobenzohydrazide with 2-fluoro-5-nitrobenzaldehyde. The reaction is carried out in a solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the condensation reaction. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Condensation: The hydrazide group can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Condensation: Aldehydes or ketones, typically in an alcoholic solvent with an acid catalyst.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives where the fluorine atoms are replaced by other functional groups.

    Condensation: Formation of hydrazones or related compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the nitro group suggests potential for redox activity, which could lead to the generation of reactive oxygen species and subsequent biological effects. Additionally, the fluorine atoms may enhance the compound’s ability to interact with biological membranes and proteins, potentially influencing its activity .

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N’~1~-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE:

    4-FLUORO-N’~1~-[(E)-1-(2-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE: Contains a methoxy group, which can influence its chemical and biological properties.

Uniqueness

4-FLUORO-N’~1~-[(E)-1-(2-FLUORO-5-NITROPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both fluorine and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H9F2N3O3

Molecular Weight

305.24 g/mol

IUPAC Name

4-fluoro-N-[(E)-(2-fluoro-5-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H9F2N3O3/c15-11-3-1-9(2-4-11)14(20)18-17-8-10-7-12(19(21)22)5-6-13(10)16/h1-8H,(H,18,20)/b17-8+

InChI Key

RZSWNHSWZQFEOF-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])F)F

Origin of Product

United States

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